molecular formula C13H11NO4S B582191 2-SulfaMoylbiphenyl-3-carboxylic acid CAS No. 1215206-45-3

2-SulfaMoylbiphenyl-3-carboxylic acid

Cat. No.: B582191
CAS No.: 1215206-45-3
M. Wt: 277.30 g/mol
InChI Key: GHTXHTSFJAZACO-UHFFFAOYSA-N
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Description

2-SulfaMoylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol It is characterized by the presence of a biphenyl core substituted with a sulfamoyl group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-SulfaMoylbiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-SulfaMoylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated biphenyl derivatives

Scientific Research Applications

2-SulfaMoylbiphenyl-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-SulfaMoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

2-SulfaMoylbiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Sulfamoylbiphenyl-4-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and binding properties.

    2-Sulfamoylbiphenyl-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and acidity.

    2-Sulfamoylbiphenyl-3-methanol: Containing a hydroxyl group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1215206-45-3

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

3-(2-sulfamoylphenyl)benzoic acid

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)

InChI Key

GHTXHTSFJAZACO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N

Synonyms

2-SulfaMoylbiphenyl-3-carboxylic acid

Origin of Product

United States

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